

Spectroscopic Analysis of 2-Cyclopentylethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyclopentylethanol

Cat. No.: B041590

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This guide provides a comprehensive overview of the spectroscopic data for **2-Cyclopentylethanol**, catering to researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Cyclopentylethanol**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **2-Cyclopentylethanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.650	t	2H	-CH ₂ -OH
1.82	m	1H	-CH- (cyclopentyl)
1.79-1.38	m	6H	-CH ₂ - (cyclopentyl)
1.12	m	4H	-CH ₂ - (cyclopentyl) & -CH ₂ -CH ₂ OH

Note: Data sourced from a 90 MHz spectrum in CDCl₃.^[1] A 399.65 MHz spectrum shows a peak at 3.623 ppm.^[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹³C NMR data for **2-Cyclopentylethanol** is not readily available in public spectral databases. Therefore, a predicted ¹³C NMR spectrum was generated using online chemical shift prediction tools.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Cyclopentylethanol**

Predicted Chemical Shift (δ) ppm	Assignment
61.5	-CH ₂ -OH
40.5	-CH ₂ -CH ₂ OH
38.0	-CH- (cyclopentyl)
32.5	-CH ₂ - (cyclopentyl)
25.2	-CH ₂ - (cyclopentyl)

Note: These are predicted chemical shifts and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for **2-Cyclopentylethanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Strong, Broad	O-H stretch (hydrogen-bonded)
~2950-2850	Strong	C-H stretch (alkane)
~1050	Medium to Strong	C-O stretch

Note: This table is based on typical IR absorption frequencies for alcohols. A detailed experimental spectrum for **2-Cyclopentylethanol** may show additional peaks.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2-Cyclopentylethanol**

m/z	Relative Intensity (%)	Putative Fragment
114	~5	[M] ⁺ (Molecular Ion)
96	~4	[M - H ₂ O] ⁺
81	~24	[C ₆ H ₉] ⁺
68	100	[C ₅ H ₈] ⁺
67	~99	[C ₅ H ₇] ⁺
55	~37	[C ₄ H ₇] ⁺
41	~41	[C ₃ H ₅] ⁺

Note: Data obtained from an electron ionization (EI) mass spectrum.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: A sample of **2-Cyclopentylethanol** (0.04 mL) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL).[\[1\]](#) The ¹H NMR spectrum was recorded on an 89.56 MHz spectrometer.[\[1\]](#) Another spectrum was obtained on a 399.65 MHz instrument.[\[1\]](#) Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR Spectroscopy: The provided ¹³C NMR data is predicted and not based on a physical experiment. A typical experimental protocol would involve dissolving a sample of **2-Cyclopentylethanol** in a deuterated solvent (e.g., CDCl₃) and acquiring the spectrum on a high-field NMR spectrometer (e.g., 100 or 125 MHz).

Infrared (IR) Spectroscopy

A thin film of neat **2-Cyclopentylethanol** would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The IR spectrum would then be recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm^{-1} . The instrument would be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

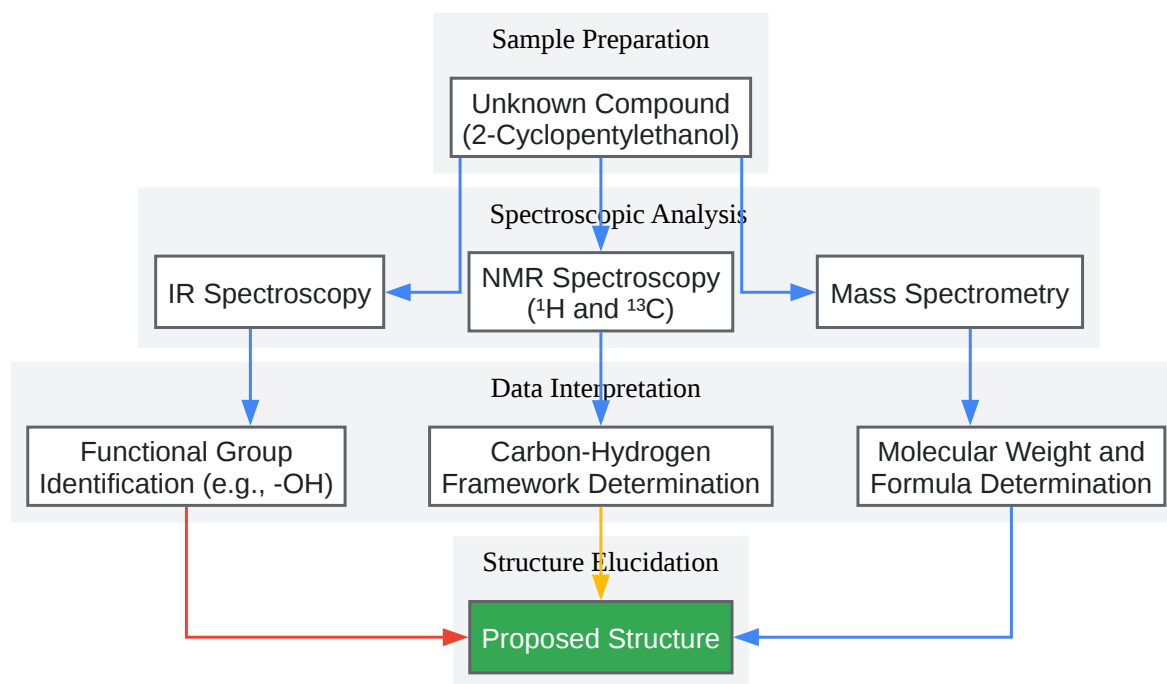
Mass Spectrometry (MS)

The mass spectrum was obtained using an electron ionization (EI) source.^[1] The sample was introduced into the mass spectrometer, and electrons with an energy of 75 eV were used to ionize the molecules.^[1] The source temperature was maintained at 270 °C.^[1] The resulting ions were then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound like **2-Cyclopentylethanol**.



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Caption: Workflow for spectroscopic identification.

This diagram outlines the process from sample preparation through spectroscopic analysis and data interpretation to the final elucidation of the chemical structure. Each spectroscopic technique provides complementary information that, when combined, allows for a confident structural assignment.

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References

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